



Application Note: Mass Spectrometry Fragmentation of Repaglinide M2-D5

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Compound of Interest		
Compound Name:	Repaglinide M2-D5	
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Abstract

This document provides a detailed protocol and application note for the characterization of the deuterated M2 metabolite of Repaglinide (**Repaglinide M2-D5**) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Repaglinide is an oral antidiabetic drug primarily metabolized by CYP3A4 and CYP2C8 enzymes into several metabolites, including the oxidized dicarboxylic acid M2.[1][2] Deuterated internal standards are crucial for the accurate quantification of drug metabolites in biological matrices. Understanding the fragmentation pattern of **Repaglinide M2-D5** is essential for developing robust bioanalytical methods. This note outlines the experimental procedure and expected fragmentation pathway based on the known fragmentation of Repaglinide and its metabolites.

Introduction

Repaglinide is a short-acting insulin secretagogue used for the treatment of type 2 diabetes. Its efficacy and safety are influenced by its metabolic profile. The primary routes of metabolism involve oxidation and glucuronidation, leading to the formation of metabolites such as the aromatic amine (M1), the oxidized dicarboxylic acid (M2), and a hydroxylated product on the piperidine ring (M4).[1] The formation of M1 and M2 is predominantly catalyzed by CYP3A4, while CYP2C8 is the principal enzyme for M4 formation.



Quantitative bioanalysis of these metabolites often employs stable isotope-labeled internal standards to ensure accuracy and precision. **Repaglinide M2-D5** is the deuterated analog of the M2 metabolite. This application note describes a typical LC-MS/MS workflow and proposes the mass spectrometry fragmentation pattern for **Repaglinide M2-D5**, which is critical for setting up Multiple Reaction Monitoring (MRM) experiments.

Experimental Protocols Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from established methods for the extraction of Repaglinide and its metabolites from plasma.

- Materials:
 - Human plasma samples
 - Repaglinide M2-D5 internal standard working solution
 - Tert-butyl methyl ether (extraction solvent)
 - Methanol (reconstitution solvent)
 - Vortex mixer
 - Centrifuge
- Procedure:
 - \circ To 100 μL of plasma sample, add 25 μL of the **Repaglinide M2-D5** internal standard working solution and briefly vortex.
 - Add 1 mL of tert-butyl methyl ether.
 - Vortex for 5 minutes to ensure thorough mixing.
 - Centrifuge the samples at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.



- Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried residue with 100 μL of the mobile phase.
- Inject an appropriate volume (e.g., 5-20 μL) into the LC-MS/MS system.

LC-MS/MS Analysis

The following conditions are a general guideline and may require optimization based on the specific instrumentation used.

- Liquid Chromatography (LC) System:
 - Column: C18 analytical column (e.g., 2.1 x 50 mm, 3.5 μm)
 - Mobile Phase: A gradient of acetonitrile and 10 mM ammonium acetate with 0.1% formic acid in water.
 - Flow Rate: 0.3 mL/min
 - Column Temperature: 40°C
- Mass Spectrometry (MS) System:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Detection Mode: Multiple Reaction Monitoring (MRM)
 - Ion Spray Voltage: 5500 V
 - Source Temperature: 550°C

Data Presentation: Proposed Fragmentation of Repaglinide M2-D5

The M2 metabolite of Repaglinide is an oxidized dicarboxylic acid. For the M2-D5 variant, the five deuterium atoms are presumed to be located on the ethoxy group, a common site for



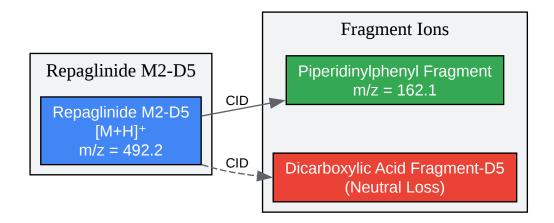
deuteration in related standards. The proposed fragmentation is based on the known fragmentation of the parent Repaglinide molecule, which typically involves cleavage at the amide bond.

The expected mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]⁺ of **Repaglinide M2-D5** and its major fragment ions are summarized in the table below. The values for the non-deuterated M2 are also provided for comparison.

Compound	Parent Ion [M+H]+ (m/z)	Major Fragment Ion (m/z)	Description of Fragmentation
Repaglinide M2	487.2	162.1	Cleavage of the amide bond, resulting in the formation of the piperidinylphenyl fragment.
Repaglinide M2-D5	492.2	162.1	The deuterium labels are on the dicarboxylic acid portion, which is the neutral loss fragment.

Visualization of Proposed Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway for **Repaglinide M2-D5**.





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Caption: Proposed fragmentation of **Repaglinide M2-D5**.

Conclusion

This application note provides a framework for the analysis of **Repaglinide M2-D5** using LC-MS/MS. The provided experimental protocols and the proposed fragmentation pattern serve as a starting point for method development and validation. The accurate characterization of deuterated metabolites like **Repaglinide M2-D5** is fundamental for pharmacokinetic and drug metabolism studies, enabling reliable quantification of their non-deuterated counterparts in biological systems. Researchers should perform their own optimization and verification of the fragmentation pathway using appropriate instrumentation.

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References

- 1. ClinPGx [clinpgx.org]
- 2. CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide - PMC [pmc.ncbi.nlm.nih.gov]
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